Benzyl Furan-2-carboxylate
Overview
Description
Benzyl Furan-2-carboxylate is an organic compound that belongs to the family of furan carboxylates. It is a colorless to pale yellow liquid with a sweet, floral odor. Benzyl Furan-2-carboxylate is widely used in the fragrance industry due to its pleasant aroma. However, its applications are not limited to the fragrance industry only. Benzyl Furan-2-carboxylate has shown promising results in scientific research, making it a valuable compound for various applications.
Scientific Research Applications
Synthesis and Chemical Reactions
Cascade Carboxylative Annulation
Benzyl Furan-2-carboxylate has been used in the synthesis of benzo[b]furan-3-carboxylic acids via a Pd(II)-mediated cascade carboxylative annulation, forming three new bonds in one step. This process demonstrates the compound's potential in complex organic syntheses (Liao et al., 2005).
Transition-Metal-Free Synthesis
The compound is instrumental in developing efficient synthetic pathways for 2-substituted methyl benzo[b]furan-3-carboxylates without using transition metal catalysts. This method highlights its utility in cost-effective and environmentally-friendly chemical syntheses (Kang et al., 2015).
Synthesis of Triazole Derivatives
It is used in the synthesis of 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives, showcasing its role in creating pharmacologically relevant compounds (Cansiz et al., 2004).
Biological and Pharmaceutical Research
DNA Adduct Formation Study
Research on the metabolite of furan, cis-2-butene-1,4-dial, which reacts with DNA, utilized Benzyl Furan-2-carboxylate derivatives. This study contributes to understanding the genotoxic pathways of furan, a significant aspect in carcinogenesis research (Byrns et al., 2006).
Analgesic Agents Development
Compounds like 7-aroyl-2,3-dihydrobenzo[b]furan-3-carboxylic acids, closely related to Benzyl Furan-2-carboxylate, have been synthesized and evaluated for analgesic activity. This highlights the compound's potential in developing new pain management drugs (Boyle et al., 1986).
Advanced Material Research
- Catalysis and Organic Transformations: Research on the Pd/C-catalyzed cyclization/isomerization of propargylic compounds to produce benzo[b]furan derivatives emphasizes the compound's role in advanced materials synthesis and catalysis (Hu et al., 2010).
properties
IUPAC Name |
benzyl furan-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c13-12(11-7-4-8-14-11)15-9-10-5-2-1-3-6-10/h1-8H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJICWLJOIRKTDP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC=CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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